molecular formula C9H10N2O B3365374 (7-Methyl-1H-indazol-5-YL)methanol CAS No. 1220040-12-9

(7-Methyl-1H-indazol-5-YL)methanol

Cat. No.: B3365374
CAS No.: 1220040-12-9
M. Wt: 162.19 g/mol
InChI Key: AISJVZYFIFAYHU-UHFFFAOYSA-N
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Description

(7-Methyl-1H-indazol-5-YL)methanol is a chemical compound with the molecular formula C9H10N2O. It is an indazole derivative, which is a class of heterocyclic aromatic organic compounds containing a pyrazole ring fused to a benzene ring.

Chemical Reactions Analysis

Types of Reactions

(7-Methyl-1H-indazol-5-YL)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives.

    Biology: Indazole derivatives have shown promise as enzyme inhibitors and receptor modulators.

    Medicine: Some indazole derivatives exhibit anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: Indazole compounds are used in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of (7-Methyl-1H-indazol-5-YL)methanol is not fully understood. indazole derivatives are known to interact with various molecular targets, including enzymes and receptors. They can modulate signaling pathways and inhibit the activity of specific enzymes, leading to their therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: The parent compound of indazole derivatives.

    2H-Indazole: Another tautomeric form of indazole.

    5-Methyl-1H-indazole: A similar compound with a methyl group at a different position.

Uniqueness

(7-Methyl-1H-indazol-5-YL)methanol is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the hydroxyl group at the 5-position and the methyl group at the 7-position distinguishes it from other indazole derivatives .

Properties

IUPAC Name

(7-methyl-1H-indazol-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-2-7(5-12)3-8-4-10-11-9(6)8/h2-4,12H,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISJVZYFIFAYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NN=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601304916
Record name 7-Methyl-1H-indazole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220040-12-9
Record name 7-Methyl-1H-indazole-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220040-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-1H-indazole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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